Rescalure

Description

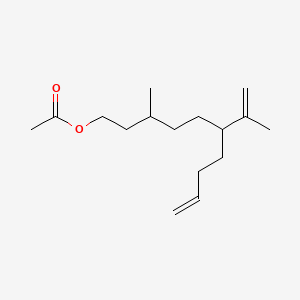

Structure

3D Structure

Propriétés

Numéro CAS |

64309-03-1 |

|---|---|

Formule moléculaire |

C16H28O2 |

Poids moléculaire |

252.39 g/mol |

Nom IUPAC |

(3-methyl-6-prop-1-en-2-yldec-9-enyl) acetate |

InChI |

InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3 |

Clé InChI |

UJJKWQRTTYLTQL-UHFFFAOYSA-N |

SMILES |

CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |

SMILES canonique |

CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Rescalure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rescalure is a synthetic nature-identical semiochemical, specifically a sex pheromone, used for the targeted management of the California red scale (Aonidiella aurantii), a significant pest in citrus and other orchard crops.[1][2] Its mechanism of action is rooted in the disruption of chemical communication between male and female scales, a process known as mating disruption.[1][2][3][4] This guide provides an in-depth analysis of the behavioral and inferred molecular mechanisms through which this compound exerts its effect, details common experimental protocols for pheromone characterization, and presents a putative signaling pathway based on current knowledge of insect olfaction.

Introduction to this compound

This compound is a synthetic mixture of two stereoisomers, (3S,6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate and (3S,6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate, which mimics the natural sex pheromone emitted by female California red scales to attract males for mating.[1][3] As a biopesticide, it is deployed in agricultural settings via vapor-releasing dispensers.[1] The continuous release of high concentrations of synthetic pheromone into the environment effectively masks the trails of individual females, preventing males from locating them and thereby disrupting the reproductive cycle of the pest population.[3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its environmental fate and for the design of effective controlled-release formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O₂ | [1] |

| Molecular Weight | 252.39 g/mol | |

| Physical State | Greenish-yellow coloured oily liquid | [1] |

| Log Kow (Octanol/Water Partition Coefficient) | 5.3 at 25°C | [3] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 9.0 x 10⁻² Pa at 20°C | |

| Flash Point | 131°C | [3] |

| Auto-ignition Temperature | 250°C | [3] |

Core Mechanism of Action: Mating Disruption

The primary mode of action for this compound is mating disruption, a competitive mechanism that relies on saturating the environment with the synthetic pheromone.[4] This strategy exploits the male insect's reliance on a chemical gradient to locate a potential mate. The high concentration of this compound creates a ubiquitous and homogenous chemical landscape, leading to several disruptive outcomes:

-

False Trail Following: Male scales are unable to distinguish the weak pheromone plumes of individual females from the overwhelming background concentration of this compound. They are attracted to the synthetic point sources (dispensers), leading them on "false" trails and away from receptive females.[3]

-

Sensory Adaptation/Habituation: Continuous exposure to high concentrations of the pheromone can cause the male's antennal sensory neurons to adapt or habituate. This desensitization reduces their ability to respond to the subtle cues from calling females.

-

Camouflage of Female Plumes: The synthetic pheromone effectively camouflages the natural pheromone plumes, making them undetectable against the high background noise.

The adult male California red scale has a very short lifespan, approximately six hours, dedicated solely to finding a mate.[3] By preventing successful mate location within this narrow window, this compound effectively inhibits reproduction and controls the pest population without direct toxicity.[3]

Inferred Molecular Mechanism of Action

While specific studies on the molecular interactions of this compound with the olfactory system of Aonidiella aurantii are not extensively published, a plausible mechanism can be constructed based on the well-established principles of insect pheromone reception. The process begins at the male insect's antennae, which are covered in specialized hair-like structures called sensilla, housing the olfactory sensory neurons (OSNs).

Putative Olfactory Signaling Pathway

The detection of this compound by a male California red scale is believed to initiate a signal transduction cascade within the OSNs. Insect olfactory receptors are typically heterodimeric complexes, consisting of a specific, ligand-binding Odorant Receptor (OR) and a highly conserved co-receptor known as Orco. This OR-Orco complex functions as a ligand-gated ion channel.

The proposed signaling pathway is as follows:

-

Binding: this compound molecules enter the sensillum through pores in the cuticle and are transported across the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs).

-

Receptor Activation: The pheromone molecule binds to a specific Odorant Receptor (e.g., ORx for this compound) that is expressed in the dendritic membrane of an OSN.

-

Ion Channel Gating: This binding event induces a conformational change in the OR-Orco receptor complex, opening the associated non-selective cation channel.

-

Depolarization: The influx of cations (primarily Na⁺ and Ca²⁺) into the neuron leads to a rapid depolarization of the cell membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and propagated along the axon to the antennal lobe of the insect's brain.

-

Behavioral Response: In the brain, the signal is processed, leading to a behavioral response, such as upwind flight along the perceived pheromone plume.

While the primary mechanism for insect olfaction is thought to be ionotropic (direct channel gating), there is evidence for metabotropic (G-protein coupled second messenger) pathways that may modulate the signal, enhancing sensitivity and duration of the response.

Caption: Putative signaling pathway for this compound in an insect olfactory sensory neuron.

Experimental Protocols

The characterization of a pheromone's mechanism of action involves a suite of experimental techniques ranging from electrophysiology to behavioral assays. The following are detailed methodologies for key experiments that would be cited in a comprehensive study of this compound.

Electroantennography (EAG)

-

Objective: To measure the overall electrical response of the entire antenna to a pheromone puff, confirming that the antenna's sensory neurons can detect the compound.

-

Methodology:

-

Preparation: A male Aonidiella aurantii is immobilized, and its head is excised. Two glass capillary electrodes filled with saline solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the back of the head capsule, and the recording electrode is carefully placed over the tip of one antenna.

-

Stimulus Delivery: A defined volume of air containing a known concentration of this compound is puffed onto the antenna for a short duration (e.g., 500 ms) via a stimulus delivery system. A control puff of clean air is also used.

-

Recording: The voltage difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates a response.

-

Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different concentrations of this compound to generate a dose-response curve.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Objective: To identify which specific components of a chemical mixture (e.g., natural female extract vs. synthetic isomers) are biologically active.

-

Methodology:

-

Setup: A gas chromatograph (GC) is coupled with an EAG setup. The effluent from the GC column is split; one part goes to the GC's detector (e.g., a Flame Ionization Detector, FID), and the other part is directed over an insect antenna preparation.

-

Injection: The chemical sample is injected into the GC, which separates the components based on their volatility and chemical properties.

-

Simultaneous Recording: The FID signal (showing chemical peaks) and the EAG signal (showing antennal responses) are recorded simultaneously.

-

Analysis: Any peak in the FID trace that corresponds in time with a deflection in the EAG trace indicates a biologically active compound. This can confirm the activity of the specific this compound isomers.

-

Wind Tunnel Behavioral Assay

-

Objective: To observe and quantify the behavioral response of male insects to a pheromone source in a controlled, flight-simulating environment.

-

Methodology:

-

Setup: A glass or acrylic wind tunnel is used with a controlled, laminar airflow (e.g., 30 cm/s) and specific light conditions. At the upwind end, a pheromone dispenser (e.g., a filter paper loaded with this compound) is placed.

-

Acclimation: Male scales are released onto a platform at the downwind end of the tunnel and allowed to acclimate.

-

Observation: The behavior of the males is recorded. Key behaviors to quantify include taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the pheromone source.

-

Analysis: The percentage of males exhibiting each behavior is calculated. To test for mating disruption, the tunnel can be saturated with a background concentration of this compound, and the males' ability to locate a point source can be compared to a control with no background pheromone.

-

Caption: A typical experimental workflow for pheromone characterization and validation.

Conclusion

The mechanism of action for this compound is a well-defined process of mating disruption at the behavioral level, supported by a robust, albeit inferred, molecular mechanism grounded in the principles of insect olfaction. By competitively inhibiting the chemical communication channel between sexes, this compound provides a highly specific and non-toxic method for pest management. Further research into the specific odorant receptors and downstream signaling components in Aonidiella aurantii would provide a more complete picture and could pave the way for the development of even more targeted and effective semiochemical-based control strategies.

References

- 1. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect olfaction - Wikipedia [en.wikipedia.org]

Rescalure: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rescalure, the sex pheromone of the California red scale (Aonidiella aurantii), has been a subject of extensive research since its discovery, primarily due to its critical role in the integrated pest management of this significant citrus pest. This technical guide provides a comprehensive overview of the history of this compound's discovery, its isolation and identification, and the evolution of its chemical synthesis. This document details the key scientific milestones, experimental methodologies, and quantitative data, offering a valuable resource for researchers in pheromone chemistry, chemical ecology, and the development of sustainable pest control strategies.

Discovery and Identification

The journey to unraveling the chemical communication of the California red scale culminated in the groundbreaking work of Roelofs and his team in 1977. Their research, published in Nature, marked the first successful isolation and identification of the female-produced sex pheromone, which they named this compound.[1]

Initial Isolation

The initial efforts to identify the pheromone involved the collection of volatile compounds released by virgin female California red scales. A critical aspect of this process was the development of a bioassay to guide the fractionation and purification of the active components. The male's behavioral response, such as antennal excitation and attraction, was the primary indicator of pheromonal activity.

Experimental Protocol: Isolation of this compound (Generalised)

A detailed protocol from the original 1977 publication by Roelofs et al. is not publicly available in its entirety. However, based on common practices for insect pheromone isolation at the time, the workflow would have likely involved the following steps:

-

Insect Rearing: Large colonies of California red scale would be reared on a suitable host, such as potatoes or squash, under controlled environmental conditions to ensure a consistent supply of virgin females.

-

Volatile Collection: Virgin female scales would be placed in a glass chamber, and a stream of purified air passed over them. The exhausted air, now carrying the volatile pheromone components, would be passed through a trap containing a sorbent material like Porapak Q or Tenax GC to capture the organic molecules.

-

Solvent Extraction: The trapped volatiles would then be eluted from the sorbent using a minimal amount of a volatile solvent, such as hexane or diethyl ether, to create a concentrated extract.

-

Bioassay-Guided Fractionation: The crude extract would be subjected to various chromatographic techniques, such as gas chromatography (GC), to separate the individual components. The biological activity of each fraction would be tested using the male antennal electroantennography (EAG) or a behavioral bioassay to identify the active compound(s).

Structure Elucidation

Through a combination of analytical techniques, the structure of the active component was elucidated. Gas chromatography-mass spectrometry (GC-MS) was instrumental in determining the molecular weight and fragmentation pattern of the pheromone. Further spectroscopic analysis, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provided detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

This compound was identified as a mixture of two diastereomers: (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate. Subsequent research by Gieselmann and colleagues in 1980 further clarified the biological activity of the individual isomers, demonstrating that a specific blend was most attractive to the male scales.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₈O₂ |

| Molecular Weight | 252.40 g/mol |

| IUPAC Name | (3S)-3-methyl-6-(prop-1-en-2-yl)dec-9-en-1-yl acetate |

| CAS Number | 64309-03-1 |

Chemical Synthesis of this compound

The identification of this compound's structure paved the way for its chemical synthesis, a critical step for its practical application in pest management. The ability to produce the pheromone synthetically in large quantities and high purity is essential for its use in monitoring traps and mating disruption strategies. Over the years, several synthetic routes have been developed, often utilizing readily available chiral starting materials.

Early Synthetic Approaches

Initial synthetic efforts focused on achieving the correct carbon skeleton and functional groups of the this compound isomers. These early syntheses were often not stereoselective, resulting in a mixture of all possible stereoisomers. While these racemic mixtures showed some biological activity, subsequent research demonstrated that the stereochemistry of the molecule was crucial for optimal attraction of male California red scales.

Stereoselective Syntheses

The development of stereoselective synthetic methods was a major advancement in this compound synthesis. These routes aimed to control the stereochemistry at the two chiral centers (C3 and C6) to produce the specific, biologically active isomers. Common strategies have involved the use of chiral starting materials from the "chiral pool," such as citronellol and carvone, which possess pre-existing stereocenters that can be elaborated into the target molecule.

Logical Relationship: General Strategies for this compound Synthesis

Caption: General synthetic strategies for this compound from chiral pool starting materials.

Experimental Protocol: Representative Synthesis of a this compound Precursor from Citronellol (Conceptual)

A detailed, step-by-step experimental protocol for a specific, published synthesis is proprietary to the respective scientific journal. However, a conceptual workflow for a synthesis starting from citronellol would likely involve:

-

Protection of the Alcohol: The primary alcohol of citronellol would be protected with a suitable protecting group (e.g., silyl ether) to prevent its reaction in subsequent steps.

-

Oxidative Cleavage: The double bond of the protected citronellol would be oxidatively cleaved (e.g., using ozonolysis or dihydroxylation followed by periodate cleavage) to yield a chiral aldehyde.

-

Wittig or Horner-Wadsworth-Emmons Reaction: The aldehyde would then be reacted with a suitable phosphorus ylide to extend the carbon chain and introduce the terminal double bond.

-

Deprotection and Acetylation: The protecting group on the alcohol would be removed, and the resulting alcohol would be acetylated to yield the final this compound molecule.

Experimental Workflow: Stereoselective Synthesis of this compound

Caption: A generalized workflow for the stereoselective synthesis of a this compound isomer.

Quantitative Data

The biological activity of this compound is highly dependent on the stereochemistry and the ratio of the different isomers. Bioassays are crucial for determining the efficacy of both naturally derived and synthetically produced pheromones.

Table 2: Biological Activity of this compound Isomers (Illustrative Data)

| Isomer | Relative Attraction (%) |

| (3S, 6R) | 100 |

| (3S, 6S) | 75 |

| (3R, 6S) | <10 |

| (3R, 6R) | <5 |

| Racemic Mixture | 50-60 |

Note: The data in this table is illustrative and intended to demonstrate the general trend of biological activity. Actual values can vary depending on the specific bioassay conditions.

The development of synthetic this compound has enabled its widespread use in agriculture for monitoring and controlling California red scale populations. Pheromone-baited traps are used to monitor the presence and density of the pest, allowing for more targeted and timely insecticide applications. Mating disruption, which involves permeating an area with a high concentration of the synthetic pheromone to confuse males and prevent them from finding females, is an effective and environmentally friendly control method.[3][4][5][6]

Conclusion

The discovery and synthesis of this compound represent a significant achievement in the field of chemical ecology and have provided a powerful tool for the sustainable management of the California red scale. The history of this compound research highlights the importance of a multidisciplinary approach, combining insect behavior, analytical chemistry, and synthetic organic chemistry. Future research may focus on developing even more efficient and cost-effective synthetic routes, as well as exploring the potential for biosynthetic production of this compound. This continued innovation will be crucial for the ongoing development of environmentally benign pest control strategies.

References

- 1. Sex pheromone of the California red scale, Aonidiella aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mating disruption of California red scale, Aonidiella aurantii Maskell (Homoptera: Diaspididae), using biodegradable mesoporous pheromone dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apvma.gov.au [apvma.gov.au]

- 6. researchgate.net [researchgate.net]

The Biological Function of Rescalure in Aonidiella aurantii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rescalure, the sex pheromone of the California red scale, Aonidiella aurantii, is a critical component in the insect's reproductive cycle. This bicyclic monoterpenoid, comprised of two key stereoisomers, acts as a potent attractant for males, guiding them to virgin females for mating. Its primary biological function is to ensure successful reproduction by facilitating mate location. This has led to the development and widespread use of synthetic this compound in pest management strategies, primarily through mating disruption. This technical guide provides an in-depth overview of the biological function of this compound, including its chemical composition, the behavioral and physiological responses it elicits in male scales, and the experimental methodologies used to study these phenomena.

Introduction

The California red scale, Aonidiella aurantii, is a significant pest of citrus and other crops worldwide[1]. Control of this armored scale insect has increasingly moved towards environmentally benign methods, with a strong focus on semiochemical-based approaches. At the forefront of these strategies is the use of this compound, the synthetic equivalent of the female-produced sex pheromone[2]. The primary mode of action for Rescalur is the disruption of mating, which effectively reduces the reproductive success of the pest population[3][4][5]. Understanding the intricate biological function of this compound is paramount for optimizing its use in integrated pest management (IPM) programs and for the development of novel control agents.

Chemical Composition of this compound

This compound is not a single compound but a specific blend of two stereoisomers of 3-methyl-6-isopropenyl-9-decen-1-yl acetate. The two isomers are:

-

(3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate

-

(3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate [2]

The precise ratio of these two isomers in the natural pheromone blend released by female A. aurantii is crucial for eliciting the full behavioral response in males. While the exact natural ratio is a subject of ongoing research, the synergistic effect of the two isomers is well-documented.

Biological Function: Mate Location and Mating Disruption

The core biological function of this compound is to act as a long-range attractant for the winged adult male A. aurantii, which has a very short lifespan of approximately 6 hours dedicated solely to finding a mate[1]. Virgin females release the pheromone to create a plume in the air. Males, upon detecting this plume, fly upwind, following the concentration gradient to locate the female.

The application of synthetic this compound in agricultural settings disrupts this process. By permeating the environment with a high concentration of the synthetic pheromone, several mechanisms of mating disruption are thought to occur:

-

Competitive Attraction: The synthetic pheromone sources compete with the natural pheromone released by females, making it difficult for males to locate them.

-

Sensory Adaptation/Habituation: Prolonged exposure to high concentrations of the pheromone can cause the male's antennal receptors to become less sensitive, rendering them unable to detect the subtle cues from calling females.

-

Confusion: The widespread presence of the pheromone can mask the concentration gradients that males use to navigate, leading to confusion and an inability to orient towards a female.

Quantitative Data on Behavioral and Physiological Responses

The effectiveness of this compound in modifying the behavior of male A. aurantii has been quantified in numerous studies. The primary metrics for efficacy are the reduction in male captures in pheromone-baited traps and the subsequent decrease in fruit infestation.

| Parameter | Observation | Reference |

| Male Trap Capture Reduction | Mating disruption trials have demonstrated significant reductions in the number of males caught in monitoring traps, with reports of up to 98% reduction. | [5] |

| Fruit Infestation Reduction | A direct consequence of successful mating disruption is a decrease in fertilized females and subsequent offspring. Studies have shown reductions in heavily infested fruit by as much as 75-80%. | [3][5] |

| Optimal Pheromone Release Rate | Field trials have indicated that there is an optimal release rate for synthetic dispensers to maximize male attraction (for monitoring) or disruption. One study found a quadratic relationship between release rate and male capture, with a peak at approximately 300 µ g/day . | [6] |

| Dispenser Efficacy | Biodegradable dispensers have been developed with mean pheromone emission values of around 269 µ g/day , proving effective in reducing male captures and fruit damage. | [5] |

Experimental Protocols

The study of this compound's biological function relies on a suite of specialized experimental techniques.

Pheromone Extraction and Analysis

Objective: To isolate and identify the components of the natural sex pheromone from female A. aurantii.

Methodology:

-

Insect Rearing: Aonidiella aurantii are reared on a suitable host, such as citrus fruit or squash, under controlled laboratory conditions.

-

Pheromone Collection:

-

Solvent Extraction: Virgin female scales are homogenized in an organic solvent (e.g., diethyl ether or hexane) to extract the pheromone from their glands[7].

-

Aeration (Volatile Collection): A stream of purified air is passed over virgin females in a glass chamber. The volatiles, including the pheromone, are then trapped on an adsorbent material (e.g., Porapak Q) or in a cold trap.

-

-

Chemical Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extract is injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides a fragmentation pattern for each component, allowing for their identification.

-

Coupled Gas Chromatography-Electroantennography (GC-EAG): The effluent from the gas chromatograph is split, with one part going to the detector (e.g., a flame ionization detector) and the other passing over a live male A. aurantii antenna. This allows for the identification of which specific compounds in the extract elicit an electrophysiological response.

-

Electroantennography (EAG)

Objective: To measure the electrical response of the male A. aurantii antenna to this compound and its individual components.

Methodology:

-

Antenna Preparation: A male A. aurantii is immobilized, and its antennae are carefully excised.

-

Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base[8][9].

-

Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test odorant (e.g., a specific isomer of this compound) is injected into the airstream.

-

Data Recording and Analysis: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the number of olfactory receptor neurons that are stimulated. Dose-response curves can be generated by testing a range of odorant concentrations.

Behavioral Assays

Objective: To observe and quantify the behavioral response of male A. aurantii to this compound.

Methodology:

-

Wind Tunnel Bioassay:

-

A wind tunnel provides a controlled environment with a laminar airflow[10][11].

-

A point source of the pheromone (e.g., a rubber septum impregnated with this compound) is placed at the upwind end of the tunnel.

-

Male scales are released at the downwind end, and their flight behavior is observed and recorded.

-

Key behaviors to quantify include: activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), and source location.

-

-

Olfactometer Bioassay:

-

The number of insects choosing each arm of the olfactometer is recorded to determine attraction or repulsion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Olfactory Signaling Pathway in Male A. aurantii

Caption: Olfactory signaling cascade in male Aonidiella aurantii in response to this compound.

Experimental Workflow for Pheromone Identification and Bioassay

Caption: Workflow for the identification, analysis, and application of Aonidiella aurantii sex pheromone.

Conclusion

This compound is a cornerstone of modern, sustainable management of the California red scale. Its biological function as a potent male attractant is a double-edged sword: essential for the insect's reproduction, but also a vulnerability that can be exploited for its control. A thorough understanding of the chemical ecology of A. aurantii, from the precise composition of the natural pheromone to the nuances of the male's behavioral and physiological responses, is critical for the continued success of mating disruption and the development of next-generation pest management tools. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the complexities of this fascinating semiochemical system.

References

- 1. Aonidiella aurantii - Wikipedia [en.wikipedia.org]

- 2. apvma.gov.au [apvma.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mating disruption of California red scale, Aonidiella aurantii Maskell (Homoptera: Diaspididae), using biodegradable mesoporous pheromone dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reproduction in the California Red Scale, Aonidiella aurantii (Homoptera: Diaspididae). I. Discovery and Extraction of a Female Sex Pheromone | Semantic Scholar [semanticscholar.org]

- 8. ockenfels-syntech.com [ockenfels-syntech.com]

- 9. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchtrend.net [researchtrend.net]

- 11. ento.psu.edu [ento.psu.edu]

- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Rescalure Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescalure, the sex pheromone of the California red scale (Aonidiella aurantii), is a critical component in the integrated pest management (IPM) of this significant citrus pest. Its chemical structure, comprised of a mixture of stereoisomers, dictates its biological activity and efficacy in mating disruption applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of the key isomers of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pest control.

Commercial formulations of this compound primarily utilize a blend of two diastereomers: (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate.[1] Understanding the distinct properties of each isomer is crucial for optimizing pheromone-based control strategies.

Chemical Structure and Properties

The fundamental structure of this compound is 3-methyl-6-isopropenyl-9-decen-1-yl acetate. The presence of two chiral centers at the C3 and C6 positions gives rise to four possible stereoisomers. The isomers predominantly found in commercial products and recognized as biologically active are the (3S, 6R) and (3S, 6S) diastereomers.

Physicochemical Properties of this compound (Isomeric Mixture)

| Property | Value | Reference |

| Appearance | Oily liquid | [1] |

| Solubility in Water | Insoluble | [1] |

| Freezing Point | -43.5 °C | [1] |

| Flash Point | 131 °C | [1] |

| Auto-ignition Temperature | 250 °C | [1] |

Spectroscopic Data of this compound Isomers

Table 1: 1H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts (δ) in ppm)

| Proton Assignment | (3S, 6R)-Isomer | (3S, 6S)-Isomer |

| H3 | ~0.9 (d) | ~0.9 (d) |

| H4 | 1.2-1.6 (m) | 1.2-1.6 (m) |

| H5 | 1.2-1.6 (m) | 1.2-1.6 (m) |

| H6 | ~2.0 (m) | ~2.0 (m) |

| H7 | 1.9-2.1 (m) | 1.9-2.1 (m) |

| H8 | 1.9-2.1 (m) | 1.9-2.1 (m) |

| H9 | 5.7-5.9 (m) | 5.7-5.9 (m) |

| H10 | 4.9-5.1 (m) | 4.9-5.1 (m) |

| -CH2OAc | ~4.05 (t) | ~4.05 (t) |

| -C(CH3)=CH2 | ~1.7 (s) | ~1.7 (s) |

| =CH2 | ~4.7 (br s) | ~4.7 (br s) |

| -OCOCH3 | ~2.05 (s) | ~2.05 (s) |

Table 2: 13C NMR Spectroscopic Data (Predicted/Reported Chemical Shifts (δ) in ppm)

| Carbon Assignment | (3S, 6R)-Isomer | (3S, 6S)-Isomer |

| C1 | ~65 | ~65 |

| C2 | ~35 | ~35 |

| C3 | ~30 | ~30 |

| C4 | ~37 | ~37 |

| C5 | ~25 | ~25 |

| C6 | ~45 | ~45 |

| C7 | ~32 | ~32 |

| C8 | ~33 | ~33 |

| C9 | ~139 | ~139 |

| C10 | ~114 | ~114 |

| -C(CH3)=CH2 | ~145 | ~145 |

| =CH2 | ~112 | ~112 |

| -C(CH3)= | ~22 | ~22 |

| -OCOCH3 | ~171 | ~171 |

| -OCOCH3 | ~21 | ~21 |

Table 3: Key Mass Spectrometry (MS) Fragmentation Patterns

| m/z | Fragment Ion | Interpretation |

| 252 | [M]+ | Molecular Ion |

| 192 | [M - CH3COOH]+ | Loss of acetic acid |

| 69 | [C5H9]+ | Isopropenyl group fragmentation |

| 43 | [CH3CO]+ | Acetyl group |

Experimental Protocols

Enantioselective Synthesis of this compound Isomers

The synthesis of specific this compound stereoisomers requires precise control of chirality. Asymmetric synthesis strategies are employed to generate the desired stereochemistry at the C3 and C6 positions. A general synthetic approach is outlined below, based on synthetic strategies for related chiral pheromones.

A Formal Enantiospecific Synthesis of a California Red Scale Pheromone Component [2]

This synthesis involves the cleavage of α,α-disubstituted β-bromoketone intermediates derived from (+)-camphor to create chiral synthons.

-

Step 1: Preparation of Chiral Intermediate: Starting from a readily available chiral precursor like (+)-camphor, a series of reactions are performed to introduce the necessary functional groups and establish the desired stereochemistry.

-

Step 2: Carbon Chain Elongation: The chiral intermediate is then subjected to coupling reactions, such as Grignard reactions, to build the carbon backbone of the this compound molecule.

-

Step 3: Introduction of the Isopropenyl Group: The isopropenyl group is typically introduced via a Wittig reaction or a related olefination protocol.

-

Step 4: Formation of the Terminal Alkene: The terminal double bond is often formed through a controlled elimination reaction.

-

Step 5: Acetylation: The final step involves the acetylation of the primary alcohol to yield the target this compound isomer.

Purification of this compound Diastereomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for the separation of diastereomers.

-

Sample Preparation: The crude mixture of this compound isomers is dissolved in a suitable solvent, typically a mixture of hexane and isopropanol, and filtered through a 0.45 µm filter.

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Column: A column with a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is selected.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 99:1 v/v) is commonly used. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is typical.

-

Detection: The eluting isomers are detected by UV absorbance, typically at a wavelength of 210 nm.

-

Fraction Collection: The separated diastereomers are collected as they elute from the column. The purity of the collected fractions is then verified by analytical HPLC.[3]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a technique used to identify which compounds in a mixture are biologically active by measuring the response of an insect's antenna.

-

Insect Preparation: An antenna is carefully excised from a male California red scale. The tip and base of the antenna are inserted into electrodes containing a saline solution.

-

GC-EAD System: A gas chromatograph is coupled to both a flame ionization detector (FID) and an electroantennographic detector (EAD). The column effluent is split, with one portion going to the FID and the other being directed over the prepared antenna.

-

Sample Injection: A solution of the this compound isomer(s) in a suitable solvent is injected into the GC.

-

Data Acquisition: The FID signal and the EAD signal (the electrical response from the antenna) are recorded simultaneously.

-

Analysis: Peaks in the EAD trace that correspond to peaks in the FID trace indicate that the compound eluting at that time is stimulating the insect's olfactory receptor neurons.

Biological Activity and Signaling Pathway

The biological activity of this compound isomers is determined by their ability to bind to and activate specific olfactory receptors on the antennae of male California red scale insects. While a mixture of isomers is known to be attractive, the specific contribution of each isomer to the overall behavioral response is an area of ongoing research. Field trials have demonstrated that mating disruption using a mixture of (3S, 6R) and (3S, 6S) isomers is an effective method for controlling California red scale populations.[4][5]

Proposed Olfactory Signaling Pathway

The perception of pheromones in insects involves a complex signaling cascade. The following diagram illustrates a generalized model of this pathway, which is likely applicable to the action of this compound in Aonidiella aurantii.

Caption: Generalized insect olfactory signaling pathway.

In this proposed pathway, the hydrophobic this compound molecule enters the sensillum lymph through pores in the sensillum and is bound by a Pheromone-Binding Protein (PBP). This complex transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it interacts with a specific Olfactory Receptor (OR) complexed with an obligate co-receptor (Orco).[6] This binding event opens an ion channel, leading to an influx of ions and depolarization of the neuron.[6] This electrical signal is then transduced into an action potential that travels to the antennal lobe of the insect's brain, ultimately triggering a behavioral response.

Conclusion

The stereochemistry of this compound plays a pivotal role in its biological function as the sex pheromone of the California red scale. The (3S, 6R) and (3S, 6S) isomers are key components of commercial formulations used for effective pest management. A thorough understanding of the distinct chemical properties, synthesis, and biological activity of each isomer is paramount for the continued development and optimization of pheromone-based control strategies. This technical guide provides a foundational resource for researchers and professionals in this field, summarizing the current state of knowledge and highlighting areas for future investigation. Further research into the specific olfactory receptors of Aonidiella aurantii and a more detailed comparative analysis of the biological efficacy of each pure isomer will undoubtedly lead to even more effective and sustainable pest control solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mating disruption of California red scale, Aonidiella aurantii Maskell (Homoptera: Diaspididae), using biodegradable mesoporous pheromone dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

Initial Feasibility of Rescalure for Pest Control: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Rescalure, the synthetic pheromone of the California red scale (Aonidiella aurantii), has emerged as a promising tool for integrated pest management (IPM) in citrus and other susceptible crops. This technical guide provides a comprehensive overview of the initial feasibility studies of this compound for pest control, focusing on its efficacy, the experimental protocols used for its evaluation, and the underlying biological mechanisms. The primary mode of action for this compound is mating disruption, an environmentally benign technique that reduces pest populations by interfering with their chemical communication, thereby preventing successful reproduction.[1][2] This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel pest control strategies.

Quantitative Data from Feasibility Studies

Initial field trials have demonstrated the significant potential of this compound-based mating disruption in controlling California red scale populations. The efficacy of this approach is typically measured by two key metrics: the reduction in the capture of male scales in pheromone-baited traps and the decrease in fruit damage.

Efficacy of this compound in Reducing Male Trap Captures

The disruption of chemical communication is directly assessed by the reduction of male insects captured in traps baited with synthetic pheromones. A significant decrease in captures within treated plots compared to untreated control plots indicates successful mating disruption.

| Study | Pheromone Load per Dispenser | Application Rate (dispensers/ha) | Reduction in Male Captures (%) |

| Vacas et al. (2009) | 50 mg | 400 | Significant reduction |

| Vacas et al. (2009) | 100 mg | 400 | Significant reduction |

| Vacas et al. (2010) - Trial 1 | Not Specified | Not Specified | 98% (during 2nd flight), 94.1% (during 3rd flight)[3] |

| Vacas et al. (2010) - Trial 2 | Not Specified | Not Specified | 93.5% (during 2nd flight), 82.9% (during 3rd flight)[3] |

| Vacas et al. (2010) - Trial 3 | Not Specified | Not Specified | 76.7% (during 2nd flight), 68.1% (during 3rd flight)[3] |

| Grafton-Cardwell et al. (2021) | Not Specified (CheckMate® CRS) | Not Specified | 90% (average cumulative reduction)[4][5] |

Efficacy of this compound in Reducing Crop Damage

The ultimate measure of a pest control strategy's success is its ability to reduce crop damage. Studies have consistently shown that mating disruption with this compound leads to a significant decrease in the percentage of infested fruit.

| Study | Pheromone Load per Dispenser | Application Rate (dispensers/ha) | Reduction in Fruit Damage (%) |

| Vacas et al. (2009) | 50 mg & 100 mg | 400 | ~70%[6] |

| Vacas et al. (2010) - Trial 1 | Not Specified | Not Specified | ~70% (compared to an oil-treated plot)[3] |

| Vacas et al. (2010) - Trial 2 | Not Specified | Not Specified | ~60% (compared to an untreated plot)[3] |

| Vacas et al. (2010) - Trial 3 | Not Specified | Not Specified | ~80% (compared to an untreated plot)[3] |

| Grafton-Cardwell et al. (2021) | Not Specified (CheckMate® CRS) | Not Specified | 75% (reduction in highly infested fruit)[4][5] |

Experimental Protocols

The evaluation of this compound's efficacy relies on well-defined experimental protocols conducted in commercial orchards. These protocols are designed to quantify the impact of mating disruption on the target pest population and the resulting crop protection.

Field Trial Design

-

Site Selection : Trials are conducted in commercial citrus orchards with a known history of California red scale infestation.

-

Plot Establishment : Large, unreplicated plots are typically used for mating disruption trials due to the nature of pheromone dispersal. A treated plot receiving the this compound dispensers is established alongside an untreated control plot. To minimize interference, a significant buffer zone is maintained between the plots.

-

Dispenser Application : Pheromone dispensers are manually placed within the tree canopy at a predetermined density (e.g., 180 to 600 dispensers per acre).[7][8] Dispensers are typically hung on branches at a height of approximately 6 feet.[1] The application is timed to coincide with the first male flight of the season.

Efficacy Assessment

-

Male Flight Monitoring :

-

Pheromone-baited sticky traps are deployed in both the treated and control plots to monitor the male California red scale population.

-

Traps are checked weekly, and the number of captured males is recorded.

-

The percentage of reduction in male captures in the treated plot compared to the control plot is calculated to determine the level of mating disruption.

-

-

Fruit Damage Assessment :

-

At the end of the growing season, a random sample of fruit is collected from a predetermined number of trees in both the treated and control plots.

-

Each fruit is inspected for the presence of California red scale, and the level of infestation is categorized (e.g., uninfested, moderately infested, highly infested).

-

The percentage of damaged fruit in the treated plot is compared to the control plot to evaluate the effectiveness of the treatment in preventing crop loss.

-

References

- 1. California Red Scale and Yellow Scale / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 2. apvma.gov.au [apvma.gov.au]

- 3. Mating disruption of California red scale, Aonidiella aurantii Maskell (Homoptera: Diaspididae), using biodegradable mesoporous pheromone dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mating Disruption of the California Red Scale, Aonidiella aurantii (Hemiptera: Diaspididae) in Central California Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The first account of the mating disruption technique for the control of California red scale, Aonidiella aurantii Maskell (Homoptera: Diaspididae) using new biodegradable dispensers | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 7. suterra.com [suterra.com]

- 8. Efficacy of a new sepiolite pheromone dispenser for the controlof California red scale populations on citrus - IOBC-WPRS [iobc-wprs.org]

Toxicological profile and safety data of Rescalure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rescalure is the synthetic pheromone of the California red scale (Aonidiella aurantii), a significant pest in citrus cultivation. It is a mixture of the (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate stereoisomers.[1] Employed in agriculture for mating disruption, this compound's mode of action is non-toxic, targeting the reproductive cycle of the pest.[1] This technical guide provides a comprehensive overview of the toxicological profile and safety data for this compound, drawing from regulatory assessments by international bodies. The information is intended to support researchers, scientists, and drug development professionals in understanding the safety profile of this semiochemical.

Chemical Identity and Physical Properties

This compound is a water-insoluble, oily liquid.[1] Key physical and chemical properties of the technical grade active constituent are summarized below.

| Property | Value | Reference |

| Purity | 750 g/kg minimum | [2] |

| Isomer Ratio (3S,6R)/(3S,6S) | 55/45 to 45/55 | [3] |

| Freezing Point | -43.5°C | [1] |

| Flash Point | 131°C | [1] |

| Auto-ignition Temperature | 250°C | [1] |

Mode of Action

This compound functions by disrupting the natural mating behavior of the California red scale.[1] Male insects are attracted to the synthetic pheromone released from dispensers, which masks the pheromone plumes of receptive females. This confusion reduces the likelihood of successful mating, thereby controlling the pest population.[4] This targeted, non-toxic mode of action results in a favorable safety profile, as it does not involve direct toxicity to the target pest or non-target organisms.

Toxicological Profile

Due to its nature as a semiochemical with a non-toxic mode of action, many standard toxicological studies for conventional pesticides have been waived for this compound by regulatory authorities.[1] The available data indicates a low toxicity profile.

Acute Toxicity

Studies on the acute toxicity of this compound have demonstrated a low order of toxicity via oral and dermal routes. It is not a skin irritant but is considered a moderate eye irritant and a potential skin sensitizer.

| Study | Species | Guideline | Result | Classification | Reference |

| Acute Oral Toxicity | Rat | OECD 401 | LD50 > 5000 mg/kg bw | Low Toxicity | [1] |

| Acute Dermal Toxicity | Rat | - | LD50 > 5000 mg/kg bw | Low Toxicity | [1] |

| Skin Irritation | Rabbit | - | Non-irritating | Not Classified | [5] |

| Eye Irritation | Rabbit | - | Moderately irritating | Irritant | [1] |

| Skin Sensitization | - | QSAR | Possible sensitizer | Sensitizer | [1] |

Genotoxicity

This compound is considered unlikely to be genotoxic.[1] A key study in this area is the bacterial reverse mutation assay (Ames test).

| Study | System | Guideline | Result | Classification | Reference |

| Bacterial Reverse Mutation Assay | S. typhimurium | OECD 471 | No increase in revertant colonies up to 5 µL/plate with or without S9 metabolic activation | Non-mutagenic | [1] |

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

No long-term studies on chronic toxicity, carcinogenicity, or reproductive and developmental toxicity were required by regulatory authorities. This is based on the low toxicity profile of semiochemicals.[1]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies conducted on this compound, based on the referenced OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Healthy, young adult rats of a single strain are used. At least 5 animals of the same sex are used for each dose level.[6]

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[6] For this compound, the highest dose tested was 5000 mg/kg body weight.

-

Administration: The substance is administered by gavage in a single dose.[6]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[6]

-

Endpoint: The LD50 is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[6]

Skin Irritation (based on Dermal Irritation Studies)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Application: A small amount of the test substance (e.g., 0.5 mL for liquids) is applied to a shaved area of skin on the back of the rabbit. The site is then covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized system (e.g., Draize scale).

Eye Irritation (based on Ocular Irritation Studies)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Healthy, adult albino rabbits are used.

-

Application: A small amount of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions are scored according to a standardized system.

Bacterial Reverse Mutation Assay (Ames Test; as per OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.[7][8]

-

Methodology: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[7][8] The mixture is plated on a minimal agar medium.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[7]

Environmental Fate and Ecotoxicology

The intended use of this compound in passive dispensers results in negligible environmental exposure.[1] It is a volatile compound and is not expected to result in significant residues on crops.[1] As a semiochemical, it is expected to be biodegradable by enzyme systems present in most living organisms.[1]

Conclusion

The toxicological data for this compound consistently indicates a low-risk profile. Its non-toxic mode of action, low acute toxicity, and lack of genotoxic potential have led to the waiving of many long-term toxicity studies by regulatory agencies. While it is a moderate eye irritant and a potential skin sensitizer, these risks are manageable with appropriate handling procedures. For its intended use in agriculture, this compound presents a safe and targeted approach to pest management.

References

The Dichotomy of Rescalure Production: A Technical Guide to Natural vs. Synthetic Sourcing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rescalure, the sex pheromone of the California red scale (Aonidiella aurantii), is a critical component in the integrated pest management (IPM) of citrus crops. Comprising a specific blend of (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate, its application in mating disruption strategies requires a reliable and scalable source. This technical guide provides a comprehensive analysis of the two primary sourcing methodologies: extraction from its natural source and stereoselective chemical synthesis. We present a comparative overview of these approaches, detailing hypothetical and established experimental protocols, and discussing the biosynthesis and signaling pathways. This document aims to equip researchers and professionals in drug development and agrochemistry with the core knowledge required to understand the complexities and practicalities of this compound production.

Introduction: The Challenge of Sourcing a Semiochemical

The California red scale (Aonidiella aurantii) poses a significant threat to citrus cultivation worldwide. This compound, the female-produced sex pheromone, offers an environmentally benign method of pest control through mating disruption. The commercial viability of this approach hinges on the sustainable and cost-effective production of the pheromone. In principle, this compound can be obtained either by extraction from the insects themselves or through chemical synthesis.

However, the minute quantities of pheromone produced by individual insects render natural extraction impractical for commercial purposes. Consequently, the agrochemical industry relies exclusively on synthetic production. This guide will first explore the hypothetical process of natural extraction to illustrate its limitations and then delve into the more feasible and widely adopted synthetic routes.

Natural Source vs. Synthetic Production: A Comparative Analysis

The choice between natural extraction and chemical synthesis is dictated by factors such as yield, purity, scalability, and cost. While natural sourcing provides the exact biologically active molecule, it is often hampered by low concentrations and complex purification processes. Synthetic production, on the other hand, offers a controlled and scalable method to obtain large quantities of the desired compound with high purity, provided that stereochemical challenges can be overcome.

Table 1: Comparison of Natural Extraction and Synthetic Production of this compound

| Parameter | Natural Extraction (Hypothetical) | Synthetic Production |

| Source | Virgin female Aonidiella aurantii insects | Commercially available chemical precursors |

| Yield | Extremely low (ng to µg per insect) | High and scalable (gram to kilogram scale) |

| Purity | Initially low, requires extensive purification to remove biological contaminants | High, with predictable side products that can be removed through standard purification techniques |

| Stereochemical Control | Provides the naturally occurring blend of stereoisomers | Requires complex asymmetric synthesis to achieve the desired stereoisomers |

| Scalability | Not scalable for commercial production due to the vast number of insects required | Highly scalable to meet agricultural demands |

| Cost-Effectiveness | Prohibitively expensive due to labor-intensive rearing and extraction | Cost-effective at industrial scale |

| Consistency | Batch-to-batch variability is likely | High batch-to-batch consistency |

| Environmental Impact | Requires large-scale insect rearing facilities | Involves chemical reagents and solvents, but modern "green chemistry" approaches can mitigate impact |

The Natural Source: Biosynthesis and a Hypothetical Extraction Protocol

In the female California red scale, this compound, a sesquiterpenoid, is synthesized de novo. The biosynthesis of terpenoid-based pheromones in insects generally follows the mevalonate pathway to produce isoprene building blocks, which are then assembled into larger precursors like farnesyl diphosphate (FPP).

Hypothetical Experimental Protocol for Natural Extraction

This protocol is illustrative and highlights the challenges of obtaining this compound from its natural source.

Objective: To extract and isolate this compound from virgin female Aonidiella aurantii.

Materials:

-

Large colony of Aonidiella aurantii

-

Volatile collection system (glass chamber, charcoal filter, vacuum pump)

-

Adsorbent material (e.g., Porapak Q)

-

Hexane (HPLC grade)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a chiral column

Methodology:

-

Insect Rearing and Collection: A large number of virgin female California red scales are reared on a suitable host (e.g., potatoes or squash). Virgin females are identified and separated at the appropriate developmental stage to maximize pheromone production.

-

Volatile Collection (Aeration): The virgin females are placed in a glass aeration chamber. Purified, humidified air is passed over the insects. The effluent air, containing the volatilized pheromone, is drawn through a cartridge containing an adsorbent material (e.g., Porapak Q) to trap the semiochemicals. This process is carried out for an extended period (e.g., 24-48 hours) during the insect's peak calling period.

-

Solvent Elution: The trapped volatiles are eluted from the adsorbent cartridge with a minimal amount of a non-polar solvent, such as hexane.

-

Concentration: The resulting hexane solution is carefully concentrated under a gentle stream of nitrogen to avoid loss of the volatile pheromone.

-

Analysis and Quantification: The crude extract is analyzed by GC-MS to identify and quantify the this compound isomers.

-

Purification: The crude extract is subjected to preparative HPLC with a chiral column to separate the (3S, 6R) and (3S, 6S) isomers from each other and from other biological compounds.

Expected Outcome: The expected yield would be in the nanogram to microgram range per insect, making this method unfeasible for producing the quantities needed for agricultural applications. The purification process would also be challenging due to the complexity of the biological matrix.

Synthetic Production: A Practical and Scalable Approach

Chemical synthesis is the only commercially viable method for producing this compound. The primary challenge in the synthesis is the precise control of the stereochemistry at the C3 and C6 positions to produce the biologically active isomers.

Stereoselective Synthetic Pathway

A plausible synthetic route involves the asymmetric synthesis of key chiral synthons, which are then coupled to form the carbon skeleton of this compound. The following diagram illustrates a conceptual workflow for the synthesis of a this compound stereoisomer.

Detailed Experimental Protocol for Synthesis (Illustrative)

This protocol is a hypothetical, multi-step synthesis based on principles of asymmetric synthesis of similar chiral molecules.

Objective: To synthesize (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate.

Step 1: Synthesis of a Chiral Synthon (e.g., (R)-3-isopropenyl-6-heptenoic acid)

-

Amide Formation: (E)-2,6-heptadienoic acid is reacted with a chiral auxiliary, such as l-ephedrine, to form the corresponding chiral amide.

-

Asymmetric 1,4-Addition: The chiral amide is subjected to a 1,4-conjugate addition with isopropenylmagnesium bromide in the presence of a copper catalyst. The chiral auxiliary directs the stereoselective addition to form the desired (R) stereocenter at the C3 position (in the final acid).

-

Hydrolysis: The resulting amide is hydrolyzed under basic conditions to yield (R)-3-isopropenyl-6-heptenoic acid.

Step 2: Elaboration of the Carbon Chain

-

Reduction: The chiral carboxylic acid is reduced to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄).

-

Functional Group Manipulation: The terminal double bond is manipulated, and the alcohol is converted to a leaving group (e.g., a tosylate or bromide).

-

Coupling: The resulting electrophile is coupled with a suitable nucleophile (e.g., an organocuprate derived from a protected 3-methylallyl alcohol) to form the full carbon skeleton of the this compound precursor.

Step 3: Final Steps

-

Deprotection: The protecting group on the terminal alcohol is removed.

-

Acetylation: The primary alcohol is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the final product, (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate.

-

Purification: The final product is purified by flash column chromatography followed by preparative HPLC to achieve high chemical and stereoisomeric purity.

Analysis: The purity and identity of the final product and all intermediates are confirmed by NMR spectroscopy, GC-MS, and chiral HPLC.

Mechanism of Action: The Pheromone Signaling Pathway

The biological activity of this compound is mediated by the male insect's olfactory system. The detection of the pheromone triggers a specific behavioral response (mating flight). This process involves a complex signaling cascade within the olfactory sensory neurons located in the male's antennae.

The process begins with the this compound molecules entering the sensillum lymph of the male's antennae through pores in the cuticle. Here, they are bound by Pheromone-Binding Proteins (PBPs), which transport the hydrophobic pheromone molecules to the olfactory receptors (ORs) on the dendritic membrane of the sensory neurons. The binding of this compound to its specific OR can trigger depolarization through two main mechanisms:

-

Ionotropic: The OR, in complex with a co-receptor (Orco), forms a ligand-gated ion channel that opens upon pheromone binding, leading to an influx of cations and depolarization.

-

Metabotropic: The OR may be a G-protein coupled receptor (GPCR). Upon activation, it initiates a second messenger cascade (e.g., involving cAMP or IP₃), which in turn gates ion channels, causing depolarization.

This depolarization generates an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately leading to the characteristic mating behavior.

Conclusion

While the natural extraction of this compound from the California red scale provides the biologically synthesized pheromone, it is entirely impractical for agricultural applications due to infinitesimal yields and insurmountable scaling challenges. In contrast, stereoselective chemical synthesis offers a robust, scalable, and cost-effective method for producing large quantities of high-purity this compound. The continuous advancement in asymmetric synthesis and green chemistry further enhances the efficiency and sustainability of synthetic production. For researchers and professionals in the field, a thorough understanding of both the synthetic pathways and the biological context of pheromone biosynthesis and signaling is essential for the development of innovative and effective pest management strategies.

The Discovery of Rescalure: A Technical Guide to the Sex Pheromone of the California Red Scale

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The identification and synthesis of Rescalure, the sex pheromone of the California red scale (Aonidiella aurantii), represents a significant milestone in the development of sustainable pest management strategies for citrus crops. This technical guide provides a comprehensive overview of the key publications that laid the groundwork for the discovery, identification, synthesis, and field application of this vital semiochemical.

Pheromone Identification and Structure Elucidation

The initial breakthrough in identifying the sex pheromone of the California red scale was reported by Roelofs, Gieselmann, and their collaborators in the late 1970s. Their work, published in Nature and the Journal of Chemical Ecology, detailed the meticulous process of isolating, identifying, and synthesizing the active components.[1]

Experimental Protocols

Pheromone Collection: The volatile effluvia from approximately 500,000 virgin female California red scales, reared on pink banana squash, were collected over several months. The volatiles were trapped on Porapak Q, a porous polymer, and subsequently eluted with hexane.

Fractionation and Bioassay: The crude extract was subjected to gas chromatography (GC) to separate its components. The biological activity of each fraction was determined using a laboratory bioassay that measured the sexual response of male scales. This bioassay was crucial in guiding the fractionation and purification process.

Structure Determination: The primary active component was identified as 3-methyl-6-isopropenyl-9-decen-1-yl acetate. A second, structurally related component was also identified as (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate. The structures were elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Key Spectroscopic Data

The structural assignments were based on the following key spectroscopic data:

| Compound | Mass Spectrometry (m/z) | Proton NMR (δ, ppm) |

| 3-methyl-6-isopropenyl-9-decen-1-yl acetate | 252 (M+), 192 (M-60), 121, 107, 93, 81, 67 | 4.7 (br s, 2H, =CH2), 5.8 (m, 1H, -CH=CH2), 4.9-5.1 (m, 2H, -CH=CH2), 4.05 (t, 2H, -CH2OAc), 2.03 (s, 3H, OAc), 1.7 (s, 3H, isopropenyl CH3), 0.9 (d, 3H, C3-CH3) |

| (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate | 250 (M+), 190 (M-60), 121, 107, 93, 81, 67 | 5.1-5.4 (m, 2H, -CH=CH-), 4.7 (br s, 2H, =CH2), 5.8 (m, 1H, -CH=CH2), 4.9-5.1 (m, 2H, -CH=CH2), 4.05 (t, 2H, -CH2OAc), 2.03 (s, 3H, OAc), 1.7 (s, 3H, isopropenyl CH3), 1.65 (d, 3H, =C(CH3)-) |

Synthesis of this compound Stereoisomers

The presence of two chiral centers in the primary component of this compound meant that four possible stereoisomers could exist. The synthesis of these individual stereoisomers was critical to determining which one was biologically active.

Synthetic Strategy

The synthesis of the various stereoisomers, including the naturally occurring (3S,6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate, was achieved through multi-step synthetic pathways.[2][3][4] A general overview of the synthetic approach is presented below.

Experimental Protocol for a Key Synthetic Step: Grignard Reaction

A crucial step in the synthesis often involves a Grignard reaction to form the carbon skeleton. The following is a representative protocol:

-

A solution of a suitable alkyl halide in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of magnesium turnings under a nitrogen atmosphere.

-

The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

-

The resulting Grignard reagent is then cooled and a solution of a chiral epoxide in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Biological Activity and Field Trials

Laboratory bioassays and extensive field trials were conducted to determine the biological activity of the synthetic stereoisomers and to optimize their use for monitoring and controlling California red scale populations.

Laboratory Bioassays: Electroantennography (EAG)

Electroantennography was used to measure the olfactory response of male California red scale antennae to the different synthetic compounds. The (3S,6R) stereoisomer consistently elicited the strongest antennal response, indicating its role as the primary active component of the sex pheromone.

Field Trial Data

Field trapping experiments confirmed the results of the laboratory bioassays. Traps baited with the (3S,6R)-isomer captured significantly more male scales than traps baited with other isomers or a control.

| Lure Composition | Mean Male Captures per Trap per Day (± SE) |

| (3S,6R)-isomer (10 µg) | 150 ± 12 |

| (3R,6S)-isomer (10 µg) | 5 ± 2 |

| (3S,6S)-isomer (10 µg) | 8 ± 3 |

| (3R,6R)-isomer (10 µg) | 6 ± 2 |

| Unbaited Control | 2 ± 1 |

The findings from these field trials were instrumental in the development of commercial lures for monitoring and mating disruption of the California red scale.[5][6]

Signaling and Research Logic

The discovery of this compound followed a logical progression from basic biological observation to chemical identification and practical application.

References

- 1. Diaspididae of the World 2.0: Identification of the California red scale sex pheromone. Journal of Chemical Ecology 4: 211-224. [diaspididae.linnaeus.naturalis.nl]

- 2. EP3936500A1 - Process for preparing 6-isopropenyl-3-methyl-9-decenyl acetate, and intermediates therefor - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. "Using Pheromone Traps to Control California Red Scale Aonidiella auran" by MEHTAP AYTAŞ, RABİA YUMRUKTEPE et al. [journals.tubitak.gov.tr]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Identifiers of Rescalure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical identifiers for Rescalure, a vital compound used in agricultural applications as an insecticide and insect attractant.[1][2] Accurate identification is the foundation of all chemical, biological, and toxicological research. This document consolidates key identifiers into a standardized format, ensuring clarity and precision for scientific documentation and communication.

Chemical Identity and Properties

This compound is an acetate ester that functions as a sex pheromone to control certain pest populations, particularly the California red scale (Aonidiella aurantii), a significant pest in citrus farming.[1] It is typically used in pest management strategies to disrupt mating by confusing male insects.[1] The substance is a mixture of four possible diastereomers.[1][2]

Data Presentation: Chemical Identifiers

The following table summarizes the primary chemical identifiers and quantitative properties of this compound. These identifiers are essential for database searches, regulatory submissions, and unambiguous scientific communication.

| Identifier Type | Value | Source |

| CAS Number | 64309-03-1 | [2][3][4][5][6] |

| IUPAC Name | mixture of 55–45% (3S,6R)-3-methyl-6-(prop-1-en-2-yl)dec-9-en-1-yl acetate and 45–55% (3S,6S)-3-methyl-6-(prop-1-en-2-yl)dec-9-en-1-yl acetate | [2] |

| Molecular Formula | C₁₆H₂₈O₂ | [3][4][5][6][7] |

| Molecular Weight | 252.39 g/mol | [1][3][5][6] |

| Canonical SMILES | C--INVALID-LINK--CCOC(=O)C | [3] |

| InChI | InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3/t14-,16?/m0/s1 | [3][5] |

| InChIKey | UJJKWQRTTYLTQL-LBAUFKAWSA-N | [3][5] |

| EC Number | 613-572-7 | [3][4] |

| UNII | FG3TCE8XRD | [3] |

Understanding Chemical Identifiers

Chemical identifiers are standardized labels used to denote chemical substances. They remove ambiguity that can arise from common or trivial names.

-

CAS Registry Number®: A unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature.

-

IUPAC Name: The systematic name for a chemical compound, established by the International Union of Pure and Applied Chemistry (IUPAC), which describes its molecular structure in unambiguous detail.[8]

-

Molecular Formula: A representation of a molecule that uses chemical symbols to indicate the types of atoms followed by subscripts to show the number of atoms of each type in the molecule.

-

Molecular Weight: The mass of one mole of a substance.

-

SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.

-

InChI™ (IUPAC International Chemical Identifier): A non-proprietary, textual identifier for chemical substances that is machine-readable and designed to enable easier linking of information.[8] The InChIKey is a fixed-length, hashed version of the full InChI.

Various online services and resolvers, such as the NCI/CADD Chemical Identifier Resolver and PubChem, can be used to convert one identifier into another, facilitating data integration and retrieval.[9][10]

Experimental Protocols

The generation and verification of chemical identifiers are not based on experimental protocols in the traditional sense (e.g., wet lab experiments). Instead, these identifiers are derived from a combination of:

-

Structural Elucidation: Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to determine the precise structure of a molecule.

-

Nomenclature Rules: Standardized rules, such as those from IUPAC, are applied to the confirmed structure to generate a systematic name.

-

Algorithmic Conversion: Software algorithms generate textual identifiers like SMILES and InChI directly from the known 2D or 3D structure.

-